Structural Differentiation: Methyl Ester (119192-91-5) vs. Free Carboxylic Acid (31164-95-1)
Methyl 2-benzamido-4,5-dimethoxybenzoate (119192-91-5) is the methyl ester derivative of 2-benzamido-4,5-dimethoxybenzoic acid (31164-95-1). This structural modification fundamentally alters the compound's physicochemical profile. The methyl ester eliminates the acidic proton (pKa ~4-5) present in the free acid, thereby increasing calculated lipophilicity (LogP) and modifying hydrogen bonding capacity . Specifically, the free acid exhibits a reported LogP of 3.057 and possesses two hydrogen bond donors, whereas the methyl ester lacks the carboxylic acid donor, impacting membrane permeability and solubility in organic synthesis workflows [1].
| Evidence Dimension | Physicochemical Property (Lipophilicity) |
|---|---|
| Target Compound Data | Methyl ester derivative; calculated LogP not explicitly stated but expected higher than acid |
| Comparator Or Baseline | 2-benzamido-4,5-dimethoxybenzoic acid (CAS 31164-95-1); Reported LogP = 3.057 |
| Quantified Difference | Structural difference: Methyl ester vs. carboxylic acid. The ester has 0 hydrogen bond donors vs. 2 for the acid. |
| Conditions | In silico prediction and calculated properties |
Why This Matters
This differentiation is critical for applications requiring neutral, more lipophilic species, such as in specific organic synthesis steps or cellular permeability assays.
- [1] Ambinter. 2-benzamido-4,5-dimethoxybenzoic acid (CAS 31164-95-1). Molecular weight: 301.294, LogP: 2.7273. View Source
